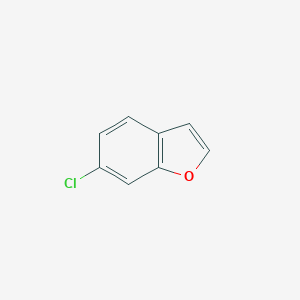

6-Chlorobenzofuran

Vue d'ensemble

Description

6-Chlorobenzofuran is a chemical compound with the molecular formula C8H5ClO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities .

Synthesis Analysis

Benzofuran compounds, including 6-Chlorobenzofuran, have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

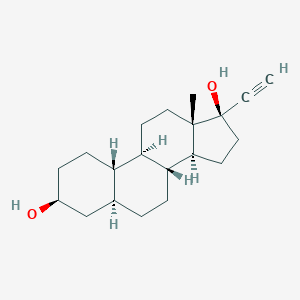

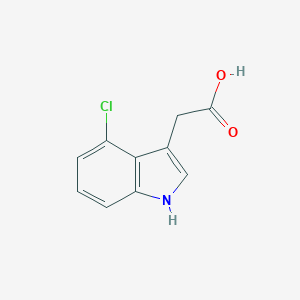

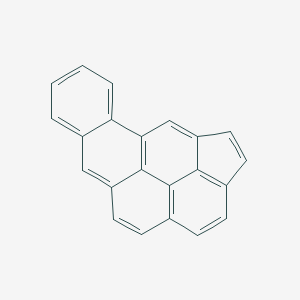

The molecular structure of 6-Chlorobenzofuran consists of a benzofuran ring with a chlorine atom attached at the 6th position . The average mass of the molecule is 152.578 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chlorobenzofuran are not detailed in the search results, benzofuran derivatives are known to participate in a wide range of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

6-Chlorobenzofuran has a density of 1.3±0.1 g/cm3, a boiling point of 209.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 80.5±19.8 °C .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

6-Chlorobenzofuran derivatives have been studied for their potential as anticancer agents. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a candidate for drug development . Researchers are exploring various substitutions on the benzofuran nucleus to enhance its anticancer properties.

Agricultural Chemistry: Pesticides

In agriculture, 6-Chlorobenzofuran derivatives are being evaluated for their use as pesticides. Their structural similarity to natural plant compounds allows them to act as growth regulators or insecticides, potentially leading to more sustainable pest management strategies .

Material Science: Organic Semiconductors

The benzofuran ring, a core component of 6-Chlorobenzofuran, is being utilized in the development of organic semiconductors. Its electronic properties are advantageous for creating flexible, lightweight, and efficient organic electronic devices .

Environmental Science: Pollutant Degradation

6-Chlorobenzofuran and its derivatives are being researched for their role in the degradation of environmental pollutants. Their reactivity towards various contaminants suggests potential use in bioremediation processes to clean up hazardous waste sites .

Biochemistry: Enzyme Inhibition

In biochemistry, 6-Chlorobenzofuran is a scaffold for synthesizing enzyme inhibitors. By modifying the benzofuran core, researchers can create molecules that selectively inhibit enzymes involved in disease pathways, offering a route to new treatments .

Pharmacology: Drug Development

The pharmacological profile of 6-Chlorobenzofuran derivatives is being extensively studied. These compounds show promise in the development of new drugs for treating a variety of conditions, including viral infections and chronic diseases due to their diverse biological activities .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

6-Chlorobenzofuran, a derivative of benzofuran, is known to have a wide range of biological and pharmacological applications Benzofuran derivatives have been found to exhibit antimicrobial properties , and some benzofuran derivatives have shown potential as uPA inhibitors .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that leads to their antimicrobial activity . For instance, it is essential for benzofuran to contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 to exhibit antibacterial activity .

Biochemical Pathways

Benzofuran derivatives are known to modulate a wide range of biological pathways, achieving selective anticancer activity with few side effects .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Propriétés

IUPAC Name |

6-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDOWJPNZYBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591226 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorobenzofuran | |

CAS RN |

151619-12-4 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?

A: 6-chlorobenzofuran serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, 6-chlorobenzofuran reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of 6-chlorobenzofuran in constructing natural products and other biologically relevant molecules.

Q2: Are there other synthetic routes to furoventalene besides utilizing 6-chlorobenzofuran?

A: While the provided research highlights a specific synthesis utilizing 6-chlorobenzofuran, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)